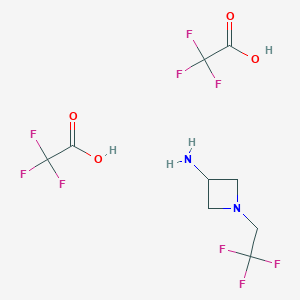

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C9H11F9N2O4 and its molecular weight is 382.183. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Medicinally Important Derivatives

2,2,2-Trifluoroacetic acid (TFA) is instrumental in the synthesis of medicinally significant derivatives. A notable application is in the transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water, facilitated by TFA. This process yields N-aryl β-amino alcohol derivatives, vital in medicinal chemistry. Additionally, the use of azetidines in this reaction produces N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Catalyst-Free Trifluoroethylation of Amines

Trifluoroacetic acid plays a crucial role in the practical, catalyst-free trifluoroethylation of amines. This process exhibits remarkable tolerance to various functional groups and uses TFA as a stable and cost-effective fluorine source. It enables the synthesis of a range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores, either through direct trifluoroethylation of secondary amines or via a three-component coupling involving primary amines, aldehydes, and TFA (Andrews, Faizova, & Denton, 2017).

Preparation of Isoflurane Enantiomers

The synthesis of isoflurane enantiomers, significant in inhalation anesthetic applications, begins with 2,2,2-trifluoroethanol. The process involves resolving the racemic acid intermediate to achieve high optical purities of isoflurane enantiomers, demonstrating TFA's role in producing enantiomerically pure compounds (Huang, Rozov, Halpern, & Vernice, 1993).

Synthesis of Trifluoroacetimidoyl Chlorides

In the preparation of various trifluoroacetimidoyl chlorides, TFA is combined with primary aromatic amines, leading to good yields. This synthesis method demonstrates the versatility of TFA in producing a range of functional compounds (Darehkordi, Khabazzadeh, & Saidi, 2005).

Domino Reaction Catalysis for Synthesis of Dihydropyrroles

TFA acts as an efficient catalyst in the one-pot four-component synthesis of N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates. This domino reaction demonstrates TFA's role as a catalyst in synthesizing complex organic compounds, offering advantages like short reaction time and high yields (Lashkari, Maghsoodlou, Karima, & Kangani, 2018).

Mécanisme D'action

Target of Action

For instance, trifluoroacetic acid (TFA) is a stronger acid than acetic acid , and it’s widely used in organic chemistry .

Mode of Action

It’s known that trifluoroacetic acid (tfa) is a stronger acid than acetic acid, having an acid ionisation constant, ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .

Biochemical Pathways

It’s known that tfa is widely used in organic chemistry for various purposes .

Pharmacokinetics

It’s known that tfa is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its bioavailability.

Result of Action

It’s known that tfa is a stronger acid than acetic acid , which could potentially influence its interactions with biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its stability and efficacy in different environments.

Orientations Futures

Trifluoroacetic acid is widely used in organic chemistry for various purposes . It is a precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol . It is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid . Its future directions are likely to continue in these areas, with potential for new applications in fluorine chemistry and bioorganic chemistry.

Analyse Biochimique

Biochemical Properties

The molecule of 2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is characterized by the presence of three fluorine atoms, which confer a strong electrophilic nature and acidity . This property can influence its interactions with various biomolecules, including enzymes and proteins

Molecular Mechanism

Its strong electrophilic nature suggests that it might interact with biomolecules through binding interactions

Propriétés

IUPAC Name |

2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFGZGRPXJMKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F9N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B3009366.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)